Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
WZUREQSQWDWVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Dimethyl sulfoxide (DMSO) or ethanol are preferred for their polar aprotic nature, facilitating cyclization at elevated temperatures (80–120°C).
-
Base : Potassium carbonate or sodium hydroxide is used to deprotonate intermediates, enhancing reaction kinetics.
-
Yield : Typical yields range from 75% to 86%, depending on purity of starting materials and reaction time.
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) and methyl 2-bromoacetate (1.67 g, 10 mmol) in DMSO (30 mL).
-
Add K₂CO₃ (2.76 g, 20 mmol) and heat at 100°C for 12 hours.
-
Cool, pour into ice-water, and extract with ethyl acetate.
-
Purify via column chromatography (ethyl acetate/hexane) to obtain the product as a white solid (yield: 82%).
Esterification of 2-(2-Methyl-1H-Benzo[d]imidazol-5-yl)acetic Acid
An alternative route involves esterifying the corresponding carboxylic acid using thionyl chloride (SOCl₂) in methanol. This method is advantageous for scalability and avoids harsh cyclization conditions.
Procedure and Key Parameters
-
Acid Activation : SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester.
-
Conditions : Reaction occurs at 0–20°C over 18 hours, minimizing side reactions like imidazole ring degradation.
-
Suspend 2-(1H-benzo[d]imidazol-2-yl)acetic acid (3.97 mmol) in methanol (30 mL).
-
Add SOCl₂ (9.65 mmol) dropwise at 0°C, then stir at room temperature for 18 hours.
-
Quench with saturated NaHCO₃, extract with dichloromethane, and evaporate to isolate the product.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and energy-efficient alternative, reducing reaction times from hours to minutes.
Advantages Over Conventional Methods
-
Time Reduction : Cyclization completes in 30–60 minutes versus 12–24 hours.
-
Yield Improvement : Enhanced molecular agitation increases yields to 85–90%.
-
Solvent Use : Ethanol or water can replace DMSO, aligning with green chemistry principles.
-
Mix o-phenylenediamine (10 mmol) and methyl 2-bromoacetate (10 mmol) in ethanol (20 mL).
-
Irradiate in a microwave reactor at 150°C for 45 minutes.
-
Filter and recrystallize from ethanol to obtain the product.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 100°C, 12 h, DMSO | 75–82% | >90% | Moderate |
| Esterification | 0–20°C, 18 h, MeOH | 86% | >95% | High |
| Microwave-Assisted | 150°C, 45 min, EtOH | 85–90% | >92% | High |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization.
Reagents/Conditions:
-
Acidic Hydrolysis: HCl (aqueous), reflux
-
Basic Hydrolysis: NaOH (aqueous), room temperature
Products:
-
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetic acid
Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the electrophilic carbonyl carbon.
Oxidation Reactions
The benzimidazole ring and methyl substituent can undergo oxidation, modifying electronic properties and biological activity.
Reagents/Conditions:
-
Ring Oxidation: KMnO₄ (acidic conditions), heat
-
Methyl Group Oxidation: CrO₃/H₂SO₄ (Jones reagent), room temperature
Products:
-
Benzimidazole-5-carboxylic acid derivatives (ring oxidation)
-
2-Hydroxymethyl-benzimidazole derivatives (side-chain oxidation)
Key Data:
| Oxidation Target | Reagent | Product Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole ring | KMnO₄ | 65–72 | |
| Methyl group | CrO₃/H₂SO₄ | 58 |
Substitution Reactions
The ester group participates in nucleophilic substitution, enabling the synthesis of amides, thioesters, and other derivatives.
Reagents/Conditions:
-
Amide Formation: Ammonia or primary amines, DCM, room temperature
-
Thioester Synthesis: Thiols, DCC/DMAP, 0–25°C
Products:
-
N-((2-Methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide (amidation)
-
Corresponding thioesters (thiol substitution)
Example Protocol:
-
React with phenoxyacetyl chloride in DCM.
-
Add triethylamine to scavenge HCl.
-
Purify via silica gel chromatography (70% yield).
Condensation Reactions
The compound can act as a substrate in cyclocondensation reactions to form fused heterocycles.
Reagents/Conditions:
-
Hydrazine hydrate, ethanol, reflux
Products:
-
Pyrazolo[1,5-a]benzimidazole derivatives
Significance:
These products exhibit enhanced π-π stacking and hydrogen-bonding capabilities, improving interactions with biological targets.
Comparative Reactivity with Analogues
The 2-methyl substituent on the benzimidazole ring influences reactivity compared to unsubstituted derivatives:
| Compound | Reactivity with KMnO₄ | Ester Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| Methyl 2-(2-methyl-1H-benzimidazol-5-yl)acetate | Moderate (65% yield) | 1.2 × 10⁻³ |
| Methyl 2-(1H-benzimidazol-5-yl)acetate | High (82% yield) | 2.8 × 10⁻³ |
Stability and Storage Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to benzimidazole derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific structural features of the benzoimidazole ring can enhance the biological activity of these compounds, making them potential candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely studied. This compound may play a role in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase .
Anti-inflammatory Effects
Compounds derived from this compound have shown promising anti-inflammatory activities. Research has highlighted the potential of these derivatives to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This property positions them as candidates for developing new anti-inflammatory drugs .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, where it can be explored for developing new agrochemicals. Its ability to inhibit microbial growth suggests potential applications as a fungicide or bactericide in crop protection. The versatility of this compound may enhance the efficacy and sustainability of agricultural practices.
Material Science Applications
This compound may also find applications in material science due to its unique chemical structure. The compound's properties could be harnessed for synthesizing new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties. Research into its polymerization behavior and composite formation is ongoing.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving benzimidazole derivatives and acetic acid or its derivatives. Optimization of synthesis methods is crucial for improving yield and purity, which directly impacts the compound's effectiveness in its applications.
| Application Area | Biological Activity | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory | Development of new drugs |
| Agriculture | Fungicidal/Bactericidal | Crop protection |
| Material Science | Enhanced material properties | New composite materials |
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that certain benzimidazole derivatives exhibited significant antimicrobial effects against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM .
- Anticancer Efficacy : In vitro testing on human colorectal carcinoma cells showed that some benzimidazole derivatives had IC50 values lower than standard chemotherapeutics, indicating superior efficacy .
- Anti-inflammatory Studies : Compounds derived from similar structures were shown to significantly reduce edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Mechanism of Action
The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the acetate ester group, making it less versatile in certain applications.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
(1H-Benzo[d]imidazol-2-yl)methanamine: Features an amine group, offering different binding properties and applications.
Uniqueness
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
Biological Activity
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current findings on its biological activity, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
This compound has the following properties:
- Chemical Formula : CHNO
- Molecular Weight : 204.23 g/mol
- CAS Number : 83449567
Synthesis Methods
The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with acetic acid derivatives. One common synthesis involves the use of thionyl chloride in methanol to form the acetate derivative from the corresponding benzo[d]imidazole .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16.69 | |
| This compound | Escherichia coli | 22.9 | |
| Other Benzimidazole Derivative | Candida albicans | 250 |
The minimum inhibitory concentration (MIC) values indicate that this compound possesses moderate antibacterial activity, comparable to some standard antibiotics.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans, with MIC values suggesting effectiveness against various strains .
Anticancer Activity
Benzimidazole derivatives have been studied for their potential anticancer properties. Specifically, compounds similar to this compound have shown promise in targeting cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Derivative A | MDA-MB-231 (Breast) | 5.2 | |
| Benzimidazole Derivative B | HepG2 (Liver) | 10.0 | |
| This compound | A375 (Melanoma) | TBD | Ongoing Study |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS), DNA damage, and cell cycle arrest .
Case Studies
A recent study involving a series of benzimidazole derivatives reported that those with specific substitutions exhibited enhanced biological activities. For instance, modifications to the benzimidazole ring structure led to improved antimicrobial and anticancer efficacy .
Q & A
Basic Question
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methyl ester resonance at δ ~3.7 ppm; aromatic protons (benzimidazole) between δ 7.2–8.1 ppm .
- ¹³C NMR : Ester carbonyl at δ ~170 ppm; quaternary carbons in the benzimidazole ring at δ ~150 ppm .
- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Question How to resolve discrepancies in spectroscopic data?
- X-ray crystallography : If crystalline, use SHELXL for refinement to resolve tautomeric ambiguities (e.g., benzimidazole NH positioning) .
- High-resolution mass spectrometry (HRMS) : Compare observed [M+H]⁺ with calculated values (e.g., m/z ± 0.001 Da) to rule out impurities .
How can computational methods predict the biological activity or reactivity of this compound?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzimidazole-binding sites). Prioritize poses with hydrogen bonds to the ester carbonyl and benzimidazole NH .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
What strategies mitigate challenges in purifying this compound?
Basic Question
- Solvent selection : Use ethyl acetate for extraction to isolate the ester from polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data; target melting point ~180–185°C .
Advanced Research Question How to address low yields due to tautomerism?
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate tautomers .
- pH-controlled crystallization : Adjust to pH 6–7 to stabilize the dominant tautomer .
How does the methyl ester group influence the compound’s stability and reactivity?
Advanced Research Question
- Hydrolysis kinetics : Perform accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring to quantify ester degradation to the carboxylic acid .
- Steric effects : Compare reaction rates with bulkier esters (e.g., tert-butyl) to assess steric hindrance in nucleophilic substitutions .
What are the implications of contradictory spectral or elemental analysis data?
Advanced Research Question
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., unreacted starting material or oxidized derivatives) .
- Isotopic labeling : Synthesize ¹³C-labeled methyl esters to distinguish overlapping signals in NMR .
How can substituents on the benzimidazole core modulate the compound’s properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
